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Compound of Interest

Compound Name: Cefoselis

Cat. No.: B1662153

An High-Performance Liquid Chromatography (HPLC) method for the quantification of
Cefoselis is detailed below, providing a comprehensive guide for researchers, scientists, and
drug development professionals. As no specific validated method for Cefoselis is publicly
available, this document presents a proposed method based on common analytical practices
for fourth-generation cephalosporins. This protocol must be fully validated before its application
in routine analysis.

Application Notes

Cefoselis is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity
against Gram-positive and Gram-negative bacteria.[1][2][3] Its chemical structure includes a (3-
lactam ring, which is characteristic of this class of antibiotics.[4][5][6][7][8] Accurate and precise
guantification of Cefoselis is crucial for quality control in pharmaceutical formulations and for
pharmacokinetic studies. The proposed reverse-phase HPLC (RP-HPLC) method provides a
robust starting point for developing a validated analytical procedure.

The selection of a C18 stationary phase is based on its wide applicability for the separation of
moderately polar compounds like cephalosporins. The mobile phase, consisting of a phosphate
buffer and acetonitrile, allows for the efficient elution and separation of Cefoselis from potential
impurities and degradation products. The pH of the mobile phase is a critical parameter and
should be optimized to ensure good peak shape and retention. UV detection is suitable for
cephalosporins due to the presence of chromophores in their molecular structure. The optimal
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detection wavelength for Cefoselis should be determined using a photodiode array (PDA)
detector by analyzing the UV spectrum of a standard solution.

Proposed HPLC Method for Cefoselis Quantification

This section outlines the proposed chromatographic conditions for the quantification of
Cefoselis.

Parameter Proposed Condition

Quaternary HPLC system with a UV/PDA
HPLC System
detector

C18 reverse-phase column (e.g., 250 mm x 4.6
Column ] )
mm, 5 um particle size)

Acetonitrile and 0.02 M Potassium Dihydrogen
Mobile Phase Phosphate buffer (pH adjusted to 6.0 with
phosphoric acid) in a ratio of 15:85 (v/v)

Flow Rate 1.0 mL/min
Injection Volume 20 pL
Column Temperature 30°C

UV at a wavelength to be determined by PDA
Detection scan (typically between 250-280 nm for

cephalosporins)

Run Time 10 minutes

Experimental Protocols
Protocol 1: Preparation of Standard and Sample
Solutions

1. Preparation of Standard Stock Solution (1000 pg/mL):

o Accurately weigh approximately 25 mg of Cefoselis reference standard.
e Transfer it into a 25 mL volumetric flask.
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o Dissolve and dilute to volume with the mobile phase.
e This stock solution should be stored at 2-8°C and protected from light.

2. Preparation of Working Standard Solutions:

» Prepare a series of working standard solutions by diluting the stock solution with the mobile
phase to achieve concentrations in the expected linear range (e.g., 1, 5, 10, 25, 50, 100

pg/mL).
3. Preparation of Sample Solution (from Pharmaceutical Formulation):

o For a powder for injection, accurately weigh the contents of a vial.

o Take a quantity of powder equivalent to 25 mg of Cefoselis and transfer it to a 25 mL
volumetric flask.

o Add approximately 15 mL of mobile phase and sonicate for 15 minutes to dissolve the
Cefoselis.

 Dilute to volume with the mobile phase and mix well.

« Filter the solution through a 0.45 um syringe filter.

» Further dilute the filtered solution with the mobile phase to a concentration within the
calibration curve range.

Protocol 2: Method Validation

The proposed method must be validated according to the International Council for
Harmonisation (ICH) guidelines.

1. Specificity:

« Inject a blank (mobile phase), a placebo solution (if applicable), and a standard solution of
Cefoselis.

» Assess for any interference at the retention time of the Cefoselis peak.

o Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) to
demonstrate that the method can separate Cefoselis from its degradation products.

2. Linearity:

« Inject the prepared working standard solutions in triplicate.
o Construct a calibration curve by plotting the peak area against the concentration.
» Determine the linearity by calculating the correlation coefficient (r?), which should be = 0.999.
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3. Range:

e The range is the interval between the upper and lower concentrations of the analyte that
have been demonstrated to be determined with suitable linearity, accuracy, and precision.

4. Accuracy:

o Perform recovery studies by spiking a placebo formulation with known amounts of Cefoselis
at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

e Analyze the samples in triplicate and calculate the percentage recovery. The acceptance
criterion is typically between 98% and 102%.

5. Precision:

+ Repeatability (Intra-day Precision): Analyze six replicate injections of a standard solution at
100% of the target concentration on the same day. The relative standard deviation (RSD)
should be < 2%.

¢ Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a
different analyst and/or different equipment. The RSD between the results from the two days
should be < 2%.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

e Determine the LOD and LOQ based on the standard deviation of the response and the slope
of the calibration curve (LOD = 3.3 * ¢/S; LOQ = 10 * a/S, where ¢ is the standard deviation
of the y-intercept and S is the slope of the calibration curve).

7. Robustness:

o Evaluate the effect of small, deliberate variations in the method parameters, such as the flow
rate (£0.1 mL/min), column temperature (x2°C), and mobile phase composition (2% organic
phase).

e The system suitability parameters should remain within the acceptance criteria.

Data Presentation

The quantitative data from the method validation should be summarized in the following tables:
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Table 1: Linearity Data

Concentration (pg/mL) Peak Area (Mean) Peak Area (SD)
1
5
10
25
50
100
Correlation Coefficient (r2)
| Regression Equation | | |
Table 2: Accuracy (Recovery) Data
Theoretical Measured Mean
. Recovery
Spike Level Conc. Conc. (%) Recovery RSD (%)
0
(ng/mL) (ng/mL) (%)
80%
100%
| 120% | [ | 1]
Table 3: Precision Data
. . Mean Peak
Precision Type Sample Peak Area RSD (%)
Area
Repeatability 1-6
Intermediate
Precision (Day 1)
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| Intermediate Precision (Day 2) | 1-6 | | | |

Table 4. LOD and LOQ

Parameter Value (pg/mL)

Limit of Detection (LOD)

| Limit of Quantitation (LOQ) | |

Table 5: Robustness Data

Parameter System Suitability Result Acceptance
esu
Variation Parameter Criteria

Flow Rate (+0.1

. Tailing Factor <20
mL/min)
Flow Rate (-0.1 )
_ Theoretical Plates > 2000
mL/min)
Temperature (+2°C) Retention Time +10%
Temperature (-2°C) Resolution >2.0
Organic Phase (+2%)
| Organic Phase (-2%) | | | |
Visualizations
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Caption: Experimental workflow for Cefoselis quantification.
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Caption: Logical flow of HPLC method validation.
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hplc-method-for-cefoselis-quantification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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